molecular formula C11H16BrClN2O2 B1377949 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride CAS No. 1427195-05-8

4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride

Cat. No.: B1377949
CAS No.: 1427195-05-8
M. Wt: 323.61 g/mol
InChI Key: QQIDGKXRQNWGRR-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound is characterized by its unique molecular architecture that combines three distinct chemical functionalities within a single framework. The compound exists as a hydrochloride salt, which significantly impacts its solubility profile and crystalline properties compared to the free base form.

Property Value Source
Chemical Abstract Service Number 1427195-05-8
Molecular Formula (Hydrochloride) C₁₁H₁₆BrClN₂O₂
Molecular Weight (Hydrochloride) 323.6166 g/mol
Molecular Formula (Free Base) C₁₁H₁₅BrN₂O₂
Molecular Weight (Free Base) 287.15 g/mol
MDL Number MFCD24368623

The compound is classified as an organic halide due to the presence of the bromine atom, and more specifically as a brominated pyridine derivative. The morpholine ring system classifies it as a saturated heterocyclic amine, while the overall structure places it within the broader category of pyridinyloxy-morpholine derivatives. The ether linkage connecting the pyridine and ethyl-morpholine segments creates a flexible tether that allows for conformational adaptability.

The stereochemical considerations of this compound are relatively straightforward, as the morpholine ring adopts its characteristic chair conformation, while the ethyl linker provides rotational freedom around multiple bonds. The bromine substituent occupies a specific position on the pyridine ring, which influences both the electronic properties and the steric environment around the aromatic system.

Historical Context and Development

The development of this compound reflects the broader evolution of morpholine-containing compounds in pharmaceutical research. Morpholine derivatives have been present in the pharmaceutical market for several decades, with compounds such as doxapram, phendimetrazine, moclobemide, reboxetine, and aprepitant establishing the therapeutic potential of this heterocyclic scaffold in central nervous system applications.

The specific structural motif combining brominated pyridines with morpholine units emerged from systematic structure-activity relationship studies aimed at optimizing both synthetic accessibility and biological activity. The incorporation of halogen atoms, particularly bromine, into pyridine-based pharmaceutical intermediates became increasingly common due to their ability to serve as synthetic handles for further elaboration through palladium-catalyzed cross-coupling reactions. This strategic approach allows medicinal chemists to rapidly explore chemical space around promising lead compounds.

The ethoxy linker present in this compound represents a refined approach to connecting heterocyclic systems, providing an optimal balance between flexibility and conformational control. Earlier derivatives often employed direct connections or shorter linkers, but the two-carbon ethoxy bridge has proven particularly effective in maintaining the beneficial properties of both the pyridine and morpholine components while allowing for productive molecular interactions.

The development of reliable synthetic methodologies for accessing these complex molecular architectures has been crucial to their widespread adoption in research settings. Modern synthetic approaches typically employ convergent strategies that allow for the independent preparation of the pyridine and morpholine components, followed by their coupling through established etherification protocols.

Significance in Chemical Research

This compound holds particular significance in contemporary chemical research due to its potential applications in medicinal chemistry and drug discovery. The compound serves as a valuable synthetic intermediate for accessing more complex molecular architectures through its reactive bromine substituent, which can participate in various cross-coupling reactions.

The morpholine component of this structure contributes to its research value through several mechanisms. The heterocycle provides a favorable pharmacokinetic profile, with research demonstrating that morpholine-containing compounds exhibit improved metabolic stability and enhanced bioavailability compared to many alternative scaffolds. The relatively low basic character of the morpholine nitrogen, combined with its hydrogen-bonding capabilities, makes it an attractive component for drug design applications.

Recent investigations have highlighted the importance of brominated pyridine derivatives in the development of kinase inhibitors and other enzyme-targeting compounds. The specific substitution pattern present in this compound, with the bromine at the 5-position of the pyridine ring, provides an optimal electronic environment for many biological targets while maintaining synthetic accessibility. The compound has been identified as a useful building block for constructing more complex pharmaceutical candidates through systematic structural modifications.

The research significance of this compound extends beyond its immediate applications to its role as a model system for understanding structure-property relationships in pyridinyloxy-morpholine derivatives. Studies using this compound and related analogs have provided valuable insights into the factors governing membrane permeability, protein binding, and metabolic stability within this chemical class.

Structural Position within Pyridinyloxy-Morpholine Derivatives

This compound occupies a unique position within the broader family of pyridinyloxy-morpholine derivatives, distinguished by its specific substitution pattern and linker length. Comparative analysis with related compounds reveals the structural features that contribute to its distinctive properties and research applications.

Compound Molecular Formula Key Structural Features CAS Number
4-(5-Bromopyridin-2-yl)morpholine C₉H₁₁BrN₂O Direct morpholine-pyridine connection 200064-11-5
4-(2-Bromopyridin-4-yl)morpholine C₉H₁₁BrN₂O Alternative bromine position 1049023-41-7
4-(4-Bromopyridin-2-yl)morpholine C₉H₁₁BrN₂O 4-Position bromine substitution 1040377-12-5
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine C₁₁H₁₅BrN₂O₂ Ethoxy linker, 5-position bromine 212961-34-7

The ethoxy linker present in this compound differentiates it from directly connected analogs such as 4-(5-Bromopyridin-2-yl)morpholine, providing additional conformational flexibility and potentially altered binding properties. This structural modification allows the morpholine and pyridine rings to adopt a wider range of relative orientations, which may be advantageous for certain biological targets or synthetic applications.

The position of the bromine substituent on the pyridine ring significantly influences both the electronic properties and the synthetic utility of these compounds. The 5-position bromination pattern in the target compound provides distinct reactivity compared to 2-position or 4-position brominated analogs, affecting both the nucleophilic substitution patterns and the cross-coupling reaction outcomes. This positional selectivity has important implications for the types of synthetic transformations that can be successfully performed using this compound as a starting material.

Properties

IUPAC Name

4-[2-(5-bromopyridin-2-yl)oxyethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2.ClH/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14;/h1-2,9H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIDGKXRQNWGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=NC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to an ethyl group and a brominated pyridine moiety. This unique structure suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Structural Feature Description
Morpholine RingProvides solubility and stability
Ethyl GroupEnhances biological activity
Brominated PyridinePotential for enzyme interaction

The mechanism of action for this compound involves interactions with specific molecular targets. The brominated pyridine ring can inhibit enzyme activity, while the morpholine component may improve the compound's solubility and bioavailability, facilitating its efficacy in biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values reported in the range of 50-75 µM for specific strains .

Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluating the compound's antimicrobial properties found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µM. The study utilized the agar-well diffusion method to assess activity, confirming its potential as an antibacterial agent .
  • Cytotoxicity in Cancer Cells :
    In vitro experiments on cancer cell lines have shown that this compound induces apoptosis at higher concentrations (IC50 values ranging from 10 to 20 µM). These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.
  • Pharmacological Interactions :
    Interaction studies have indicated that this compound may bind to specific receptors involved in cellular signaling pathways, which could explain its observed biological activities. Further research is necessary to elucidate these interactions fully and their implications for drug development .

Future Directions

Continued research is essential to fully understand the biological mechanisms underlying the activities of this compound. Future studies should focus on:

  • In vivo studies to evaluate efficacy and safety profiles.
  • Mechanistic studies to clarify molecular targets and pathways affected by the compound.
  • Formulation development for potential therapeutic applications.

Comparison with Similar Compounds

Notes and Implications

Substituent-Driven Activity : The bromopyridine group’s electronic properties may confer unique target engagement compared to naphthalene or benzyloxy groups, but empirical validation is required.

Toxicity Considerations : The acute toxicity of benzyloxy-pyridine derivatives underscores the importance of substituent selection in early-stage drug design .

Research Gaps: Limited data on the target compound’s pharmacology necessitate further studies on its sigma receptor affinity, metabolic stability, and in vivo efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution between 5-bromo-2-hydroxypyridine and a morpholine-containing alkyl halide (e.g., 2-chloroethylmorpholine) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Yield optimization requires strict control of stoichiometry, reaction time, and purification steps (e.g., column chromatography with ethyl acetate/hexane gradients). Contamination by unreacted starting materials or byproducts (e.g., di-substituted derivatives) is common if the molar ratio deviates from 1:1 .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • 1H/13C NMR : The morpholine ring protons (δ 3.5–4.0 ppm) and pyridyl protons (δ 7.2–8.5 ppm) are diagnostic. Discrepancies in splitting patterns may arise from conformational flexibility; variable-temperature NMR (e.g., 298 K vs. 323 K) can resolve dynamic effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 347.05 for C₁₁H₁₄BrN₂O₂·HCl). Discrepancies between calculated and observed masses may indicate incomplete hydrochloride salt formation or residual solvents .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electron density distribution of the pyridine ring, identifying the most electrophilic site (C-5 bromine substitution enhances para-directing effects). Comparing Fukui indices for nucleophilic attack helps rationalize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies address contradictions in biological activity data across studies (e.g., IC₅₀ variability in kinase inhibition assays)?

  • Experimental Design : Use standardized assay conditions (e.g., ATP concentration, incubation time) and include positive controls (e.g., staurosporine for kinase inhibition). Variability may arise from differences in cell lines or protein expression levels.
  • Data Normalization : Normalize inhibition data against solvent controls and validate via orthogonal assays (e.g., SPR for binding affinity). Contradictions in IC₅₀ values >10 µM suggest off-target effects or assay interference .

Q. How does the morpholine ring’s conformation impact the compound’s solubility and membrane permeability?

  • Solubility : The hydrochloride salt improves aqueous solubility (~5 mg/mL in PBS at pH 7.4), but the morpholine ring’s chair-to-boat transitions can alter logP values. Use shake-flask experiments with HPLC quantification to measure pH-dependent solubility .
  • Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) data correlate with the compound’s ability to adopt a planar conformation, reducing steric hindrance during passive diffusion. Molecular dynamics simulations (MD) can model membrane interaction dynamics .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating high-purity this compound from complex reaction mixtures?

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) achieves >98% purity. For scale-up, switch to flash chromatography with CH₂Cl₂/MeOH (9:1) .
  • Crystallization : Recrystallize from ethanol/water (7:3) to remove hydrophilic impurities. Monitor crystal morphology via polarized light microscopy to ensure polymorph consistency .

Q. How can reaction byproducts (e.g., di-alkylated derivatives) be minimized during synthesis?

  • Use a slow addition technique for the alkylating agent to maintain a low local concentration. Employing bulky bases (e.g., DBU) instead of K₂CO₃ suppresses over-alkylation by steric hindrance .

Data Interpretation Guidelines

Q. How should researchers interpret conflicting X-ray crystallography and NMR data regarding the compound’s solid-state vs. solution-phase conformation?

  • X-ray structures reveal the morpholine ring’s chair conformation in the solid state, while NMR NOESY data in DMSO-d₆ show partial boat conformations. Use temperature-dependent crystallography (e.g., 100 K vs. 298 K) and molecular docking to reconcile differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride
Reactant of Route 2
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4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride

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